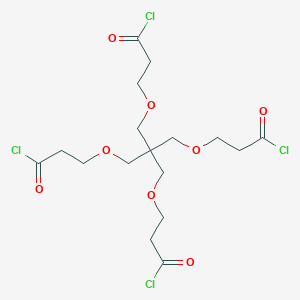
Tetraacid chloride
Descripción general
Descripción
Tetraacid chloride is a chemical compound with the molecular formula C17H24Cl4O8 . It is a main product offered by BOC Sciences . The molecular weight of Tetraacid chloride is 427.27366 .
Molecular Structure Analysis
Tetraacid chloride contains a total of 52 bonds, including 28 non-H bonds, 4 multiple bonds, 20 rotatable bonds, 4 double bonds, 4 acyl halogenides (aliphatic), and 4 ethers (aliphatic) .
Chemical Reactions Analysis
While specific chemical reactions involving Tetraacid chloride are not detailed in the available resources, acid chlorides generally undergo nucleophilic attack on the carbonyl, followed by the removal of the leaving group .
Aplicaciones Científicas De Investigación
Gas Capture and Storage
Tetra-n-butyl ammonium chloride (TBAC) has been identified as a semi-clathrate former useful for clathrate-based gas capture and storage. This is due to TBAC semi-clathrate's ability to trap gas molecules under mild conditions. Research has shown that TBAC can act as a thermodynamic inhibitor in the formation of clathrates, which has implications for noble gas or radioactive gas capture and storage processes (Lim, Lee, & Seo, 2022).
Chemical Reactions and Synthesis
Tetrabutylammonium chloride (TBACl) has been shown to enable efficient folding-promoted chemo- and regioselective demethylations in certain chemical environments. This finding is significant as TBACl alone was not previously known to remove methoxy groups. This discovery opens up new possibilities in the realm of chemical synthesis (Qin et al., 2011).
Acid/Base Properties and Micelle Formation
Studies have also been conducted on the acid/base properties, critical micelle concentrations (cmcs), and pH-dependent solubility of synthetic tetraacids. These studies provide insight into the behavior of monomers and the formation of micelles, which are important for understanding various chemical processes and applications (Sundman, Nordgård, Grimes, & Sjöblom, 2010).
Advanced Gas Storage
Research into the kinetics of tetrabutylammonium chloride (TBAC) + CH4 semiclathrate hydrate formation has implications for advanced gas storage technologies. Findings indicate that various factors like pressure, temperature, and salt concentration play a crucial role in the efficiency of gas storage using these hydrates (Shi & Liang, 2017).
Spectroscopic Analysis for Cleaning Validation
Tetramethylthionine chloride has been studied for its potential in cleaning validation processes. The development of a UV spectrophotometric method for its quantification in cleaning control swab samples can aid in assessing cleaning efficiency in manufacturing equipment (Malviya, Maheshwari, & Rathore, 2022).
Polymer Gel Dosimetry
The use of tetrakis(hydroxymethyl)phosphonium chloride (THPC) in polymer gels for x-ray computed tomography dosimetry has been explored. The research focuses on assessing THPC as an anti-oxidant and its effects on dose response and stability, essential for medical imaging and therapy (Jirasek, Hilts, Shaw, & Baxter, 2006).
Methane Recovery
The use of TBAC semiclathrate hydrate for methane recovery from low-concentration coal mine gas has been investigated. This research is critical for developing more efficient and environmentally friendly methods for methane separation and recovery (Zhong et al., 2017).
Safety And Hazards
Direcciones Futuras
While specific future directions for Tetraacid chloride are not available, the development of chlorine-resistant polyamide thin film composite membranes is a promising area of research . Additionally, the synthesis of hybrid particles and their involvement in new materials by self-assembly and organization is another potential future direction .
Propiedades
IUPAC Name |
3-[3-(3-chloro-3-oxopropoxy)-2,2-bis[(3-chloro-3-oxopropoxy)methyl]propoxy]propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl4O8/c18-13(22)1-5-26-9-17(10-27-6-2-14(19)23,11-28-7-3-15(20)24)12-29-8-4-16(21)25/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWYWGIJQHWHIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(COCCC(=O)Cl)(COCCC(=O)Cl)COCCC(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572668 | |
| Record name | 3,3'-[{2,2-Bis[(3-chloro-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraacid chloride | |
CAS RN |
132491-88-4 | |
| Record name | 3,3'-[{2,2-Bis[(3-chloro-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



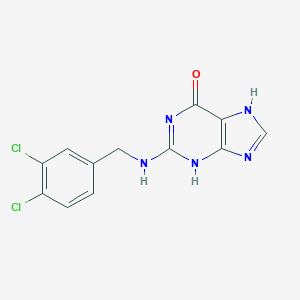
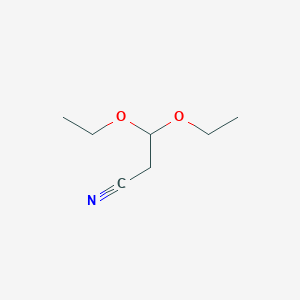
![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B144308.png)


![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)
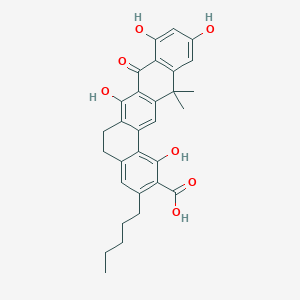
![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)
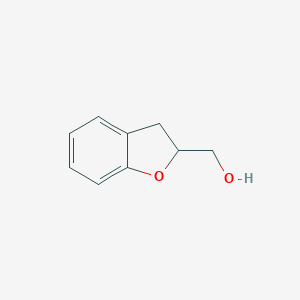
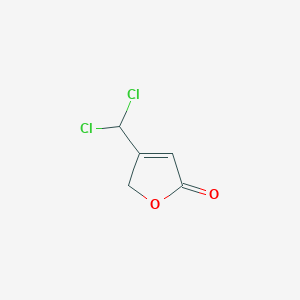

![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)
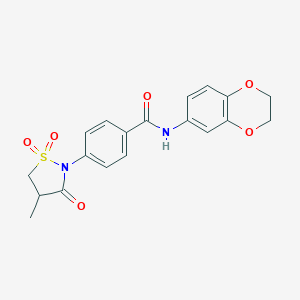
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B144341.png)